REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[C:16]=2[OH:25])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:25][C:16]1[C:17]([O:23][CH3:24])=[C:18]([O:21][CH3:22])[CH:19]=[CH:20][C:15]=1[CH2:14][N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1
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Name
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N-benzyl-N'-(2-hydroxy-3,4-dimethoxy-benzyl)-piperazine
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Quantity
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6.8 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCN(CC1)CC1=C(C(=C(C=C1)OC)OC)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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1.1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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after which the alcoholic solution is filtered
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Type
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DISTILLATION
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Details
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the solvent is distilled off
|
Type
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CUSTOM
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Details
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The oil obtained
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Type
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CUSTOM
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Details
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is chromatographed on 150 g of silica
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Type
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WASH
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Details
|
A first elution with dichloromethane
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Type
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CUSTOM
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Details
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removes the lower polarity impurities from the mixture
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Type
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WASH
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Details
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The silica is then washed with a CH2C2 /CH3OH mixture (90/10)
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(CN2CCNCC2)C=CC(=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.78 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |